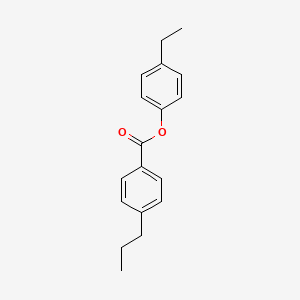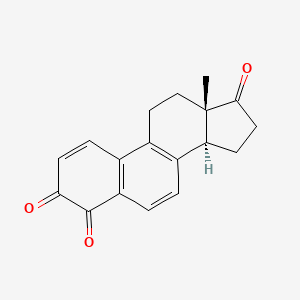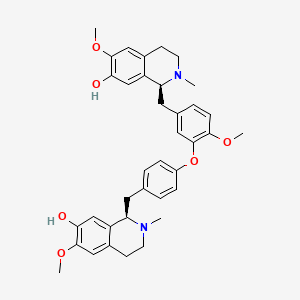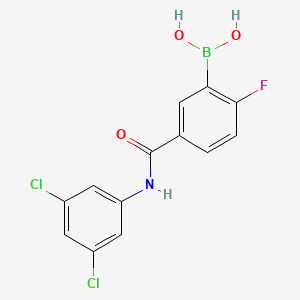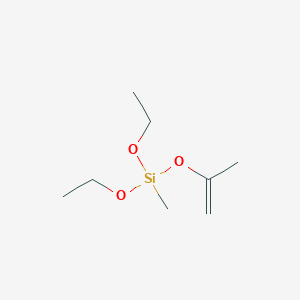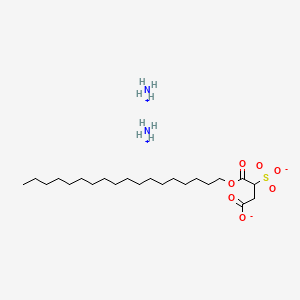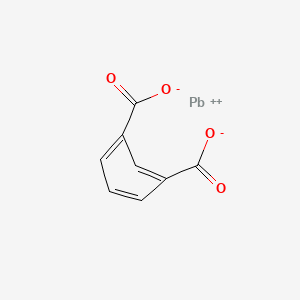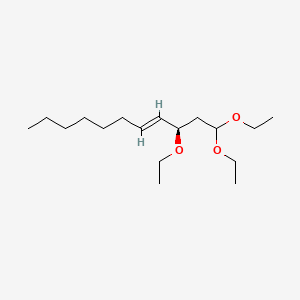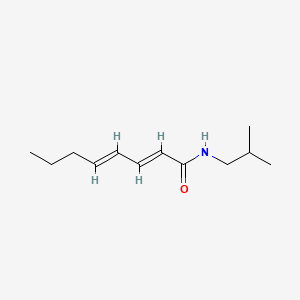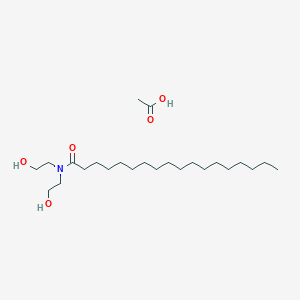![molecular formula C17H15Cl2NO B12647352 1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride CAS No. 6638-93-3](/img/structure/B12647352.png)
1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring system substituted with a 4-chloroanilino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride typically involves a multi-step process. One common method is the Betti reaction, which involves the condensation of 2-naphthol with 4-chloroaniline and formaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and distillation, to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amino-naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Applications De Recherche Scientifique
1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
- 1-[(4-Fluoroanilino)methyl]naphthalen-2-ol
- 1-[(4-Bromoanilino)methyl]naphthalen-2-ol
- 1-[(4-Iodoanilino)methyl]naphthalen-2-ol
Comparison: 1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride is unique due to the presence of the chloro substituent, which influences its reactivity and biological activity. Compared to its fluoro, bromo, and iodo analogs, the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for specific applications .
Propriétés
Numéro CAS |
6638-93-3 |
|---|---|
Formule moléculaire |
C17H15Cl2NO |
Poids moléculaire |
320.2 g/mol |
Nom IUPAC |
1-[(4-chloroanilino)methyl]naphthalen-2-ol;hydrochloride |
InChI |
InChI=1S/C17H14ClNO.ClH/c18-13-6-8-14(9-7-13)19-11-16-15-4-2-1-3-12(15)5-10-17(16)20;/h1-10,19-20H,11H2;1H |
Clé InChI |
ZIQZNJONWHYSNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2CNC3=CC=C(C=C3)Cl)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


